molecular formula C18H16ClNO2 B126212 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one CAS No. 147249-43-2

1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one

Cat. No. B126212
M. Wt: 313.8 g/mol
InChI Key: BKWQAXKMNCYUNK-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research. The purpose of

Mechanism Of Action

The mechanism of action of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It also inhibits the production of inflammatory cytokines, which can reduce inflammation.

Biochemical And Physiological Effects

1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and safety profile.

Synthesis Methods

The synthesis of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one involves the condensation of 2-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then chlorinated and cyclized to form 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one.

Scientific Research Applications

1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the development of new drugs for the treatment of various diseases.

properties

CAS RN

147249-43-2

Product Name

1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

1-benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one

InChI

InChI=1S/C18H16ClNO2/c1-12-8-9-15-14(10-12)17(21)16(19)18(22-2)20(15)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

BKWQAXKMNCYUNK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3

synonyms

4(1H)-Quinolinone, 3-chloro-2-methoxy-6-methyl-1-(phenylmethyl)-

Origin of Product

United States

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